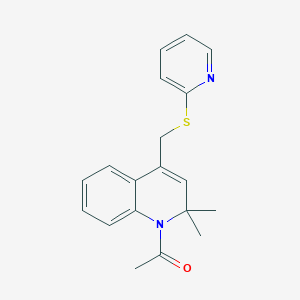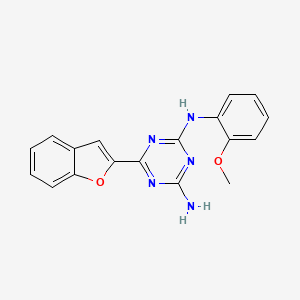![molecular formula C27H31N3O2 B11035029 6',6',8'-trimethyl-5',6'-dihydro-1''H-dispiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-quinazoline]-2',4''(3''H)-dione](/img/structure/B11035029.png)
6',6',8'-trimethyl-5',6'-dihydro-1''H-dispiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-quinazoline]-2',4''(3''H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’,6’,8’-trimethyl-5’,6’-dihydro-1’‘H-dispiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-quinazoline]-2’,4’‘(3’'H)-dione is a complex organic compound characterized by its unique dispiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,6’,8’-trimethyl-5’,6’-dihydro-1’‘H-dispiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-quinazoline]-2’,4’‘(3’'H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the cycloheptane and pyrroloquinoline intermediates, followed by their coupling under specific conditions to form the dispiro structure. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. These methods are designed to minimize waste and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6’,6’,8’-trimethyl-5’,6’-dihydro-1’‘H-dispiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-quinazoline]-2’,4’‘(3’'H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated analogs of the original compound.
Scientific Research Applications
6’,6’,8’-trimethyl-5’,6’-dihydro-1’‘H-dispiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-quinazoline]-2’,4’‘(3’'H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6’,6’,8’-trimethyl-5’,6’-dihydro-1’‘H-dispiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-quinazoline]-2’,4’‘(3’'H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indole]
- 1,1,3-trimethyl-3-phenylindane
- Naphthalene, 1,2-dihydro-2,5,8-trimethyl
Uniqueness
6’,6’,8’-trimethyl-5’,6’-dihydro-1’‘H-dispiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-quinazoline]-2’,4’‘(3’'H)-dione is unique due to its dispiro structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C27H31N3O2 |
|---|---|
Molecular Weight |
429.6 g/mol |
InChI |
InChI=1S/C27H31N3O2/c1-17-14-19-22-20(15-17)27(28-21-11-7-6-10-18(21)23(31)29-27)24(32)30(22)26(16-25(19,2)3)12-8-4-5-9-13-26/h6-7,10-11,14-15,28H,4-5,8-9,12-13,16H2,1-3H3,(H,29,31) |
InChI Key |
YENBZWPEFDLKBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C4(C(=O)N3C5(CCCCCC5)CC2(C)C)NC6=CC=CC=C6C(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-({2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}amino)-2-oxoethyl]benzamide](/img/structure/B11034946.png)
![(5Z)-5-{1-[(4-fluorophenyl)amino]ethylidene}-6-hydroxy-3-phenylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11034953.png)

![N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11034959.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11034961.png)
![1-(4-Methoxyphenyl)-2-(6-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine](/img/structure/B11034966.png)


![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide](/img/structure/B11034997.png)
![7-Amino-4-(4-methoxyphenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl cyanide](/img/structure/B11034999.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B11035007.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11035015.png)
![Ethyl 4-amino-6-(3-methylbutyl)-2-phenylfuro[2,3-b]pyridine-5-carboxylate](/img/structure/B11035034.png)
![(2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11035039.png)
